molecular formula C14H20O B13706612 6-(tert-Butoxy)-1,2,3,4-tetrahydronaphthalene

6-(tert-Butoxy)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B13706612
M. Wt: 204.31 g/mol
InChI Key: PEMKUSHJSYYDMA-UHFFFAOYSA-N
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Description

6-(tert-Butoxy)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a tert-butoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butoxy)-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and purification techniques ensures the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or alcohols.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed:

    Oxidation: Formation of ketones and alcohols.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

6-(tert-Butoxy)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxy)-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. Detailed studies on its molecular interactions are essential to understand its full range of effects.

Comparison with Similar Compounds

    6-(tert-Butoxy)-1,2,3,4-tetrahydroisoquinoline: Shares a similar structural framework but differs in the position of the tert-butoxy group.

    6-(tert-Butoxy)-6-oxohexanoic acid: Another compound with a tert-butoxy group but with different functional groups and properties.

Uniqueness: 6-(tert-Butoxy)-1,2,3,4-tetrahydronaphthalene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C14H20O/c1-14(2,3)15-13-9-8-11-6-4-5-7-12(11)10-13/h8-10H,4-7H2,1-3H3

InChI Key

PEMKUSHJSYYDMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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